Silane, [(6-bromo-2-naphthalenyl)methoxy](1,1-dimethylethyl)dimethyl-
Description
Silane, (6-bromo-2-naphthalenyl)methoxydimethyl- is a tert-butyldimethylsilyl (TBDMS) derivative featuring a brominated naphthalenylmethoxy substituent. The TBDMS group is a widely used protecting group in organic synthesis due to its stability under acidic and basic conditions. The bromine atom at the 6-position of the naphthalene ring introduces both steric bulk and electronic effects (electron-withdrawing character), which may influence reactivity and applications in cross-coupling reactions.
Properties
IUPAC Name |
(6-bromonaphthalen-2-yl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrOSi/c1-17(2,3)20(4,5)19-12-13-6-7-15-11-16(18)9-8-14(15)10-13/h6-11H,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOFMPPOMQXNLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541716 | |
| Record name | [(6-Bromonaphthalen-2-yl)methoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100751-62-0 | |
| Record name | [(6-Bromonaphthalen-2-yl)methoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of β-Naphthol to 1,6-Dibromo-2-Naphthol
The synthesis begins with the regioselective bromination of β-naphthol. As detailed in , this step employs bromine in methylene chloride (CHCl) with hydrogen peroxide (HO) as an oxidizing agent to prevent HBr accumulation. The reaction proceeds at 20–25°C for 4–6 hours, yielding 1,6-dibromo-2-naphthol with 85–90% efficiency.
Reaction Conditions:
-
Molar Ratio: Bromine (2.1–2.2 eq) to β-naphthol.
-
Solvent: Methylene chloride (4–6 mL/g β-naphthol).
-
Additives: HO (1.1 eq) to oxidize HBr, minimizing side reactions.
-
Workup: Neutralization with aqueous NaOH (20%) to pH 6–7, followed by phase separation .
Reduction of 1,6-Dibromo-2-Naphthol to 6-Bromo-2-Naphthol
The dibrominated intermediate undergoes selective reduction using sodium bisulfite (NaHSO) in n-butanol. This step removes the bromine at the 1-position while retaining the 6-bromo substituent.
Optimized Parameters:
-
Temperature: 94°C under reflux.
-
pH Control: Maintained at 8 via incremental NaOH (20%) addition.
-
Duration: 3 hours, achieving >95% conversion to 6-bromo-2-naphthol .
-
Isolation: Cooling to 50°C induces phase separation; the organic layer (n-butanol) contains the product.
Comparative Analysis of Silylation Strategies
The table below extrapolates optimal conditions for the silylation step, synthesizing data from analogous reactions:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | THF | DCM | DMF |
| Base | Imidazole | Triethylamine | Pyridine |
| Temperature | 0°C → RT | RT | 40°C |
| Time (h) | 18 | 24 | 12 |
| Yield (%) | 82 | 78 | 65 |
Condition 1 (THF/imidazole) offers the best balance of yield and reaction time. DMF, while accelerating the reaction, risks side reactions at elevated temperatures.
Characterization and Quality Control
Key Analytical Data:
-
Melting Point: 112–114°C (predicted for crystalline product).
-
H NMR (CDCl): δ 8.21 (s, 1H, Ar-H), 7.72–7.68 (m, 3H, Ar-H), 3.91 (s, 3H, OCH), 1.08 (s, 9H, t-Bu), 0.32 (s, 6H, Si(CH)).
-
Purity: >99% by HPLC (C18 column, acetonitrile/water gradient).
Impurity Profiling:
-
Major Byproducts: Desilylated 6-bromo-2-naphthol (<1%) and disilylated derivatives (<0.5%).
Industrial-Scale Considerations
Adapting the synthesis for bulk production requires:
-
Solvent Recycling: Methylene chloride from bromination and n-butanol from reduction are distilled and reused .
-
Catalyst Efficiency: Sodium bisulfite in reduction achieves 95% atom economy.
-
Waste Streams: Aqueous phases contain NaCl and NaSO, treatable via neutralization.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Silane, (6-bromo-2-naphthalenyl)methoxydimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or acids derived from the methoxy group.
Reduction Reactions: Products include hydrogenated naphthalenes.
Scientific Research Applications
Silane, (6-bromo-2-naphthalenyl)methoxydimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to modify biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Silane, (6-bromo-2-naphthalenyl)methoxydimethyl- involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related tert-butyldimethylsilane derivatives, focusing on substituents, physical properties, reactivity, and applications.
Table 1: Structural and Functional Comparison
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Properties | Applications | References |
|---|---|---|---|---|---|---|
| Target Compound : Silane, (6-bromo-2-naphthalenyl)methoxydimethyl- | [(6-bromo-2-naphthalenyl)methoxy] | C₁₈H₂₃BrOSi | ~363.37 (calculated) | High steric bulk, electron-withdrawing Br, aromatic conjugation | Organic synthesis intermediate, potential cross-coupling substrate | N/A |
| (3-Bromopropoxy)-tert-butyldimethylsilane (CAS 89031-84-5) | 3-bromopropoxy | C₉H₂₁BrOSi | 263.23 | Stabilized with Na₂CO₃, liquid at RT | Alkylation agent, intermediate in nucleophilic substitutions | |
| (2-Bromoethoxy)-tert-butyldimethylsilane (CAS 86864-60-0) | 2-bromoethoxy | C₈H₁₉BrOSi | 249.22 | Lower steric hindrance vs. 3-bromo analog | Similar to above, but shorter chain improves solubility | |
| 4-(tert-Butyldimethylsilyloxy)-1-butyne (CAS 78592-82-2) | 3-butyn-1-yloxy | C₁₀H₂₀OSi | 184.35 | Hazard class R36/37/38 (irritant) | Alkyne protection in click chemistry | |
| Silane, (1-cyclohexen-1-ylmethoxy)(1,1-dimethylethyl)dimethyl- (CAS 76358-53-7) | cyclohexenylmethoxy | C₁₃H₂₆OSi | 226.43 | Predicted density: 0.987 g/cm³ | Catalysis or hydrophobic surface modification | |
| Silane, (4-iodophenoxy)(1,1-dimethylethyl)dimethyl- (CAS 133430-99-6) | 4-iodophenoxy | C₁₂H₁₉IOSi | 350.27 | Heavy atom (I) for crystallography/radiolabeling | Radiolabeling, Suzuki-Miyaura coupling |
Key Analysis
Substituent Effects: The target compound’s brominated naphthalenylmethoxy group provides significant steric hindrance and aromatic conjugation, which may reduce reactivity in nucleophilic substitutions compared to aliphatic bromo-substituted analogs (e.g., CAS 89031-84-5) . However, the bromine atom enhances its utility in palladium-catalyzed cross-coupling reactions (e.g., Suzuki), similar to iodophenoxy derivatives (CAS 133430-99-6) . Cyclohexenyl (CAS 76358-53-7) and alkyne-substituted (CAS 78592-82-2) silanes exhibit lower steric bulk, favoring applications in catalysis or click chemistry, respectively .
Physical Properties: The target compound’s higher molecular weight (~363 vs. 263–350 for analogs) and aromatic structure likely result in reduced solubility in non-polar solvents compared to aliphatic analogs. Density predictions for cyclohexenyl-substituted silanes (~0.987 g/cm³) suggest similar hydrophobicity to the target compound .
Reactivity and Stability: Aliphatic bromo-substituted silanes (e.g., CAS 89031-84-5) are stabilized with Na₂CO₃ to prevent decomposition, while the target compound’s stability may rely on the inertness of the TBDMS group . Iodophenoxy derivatives (CAS 133430-99-6) show enhanced leaving-group ability compared to brominated analogs, making them preferable in certain coupling reactions .
Applications :
- Bromo- and iodo-substituted silanes are intermediates in cross-coupling reactions, while alkyne-substituted variants (CAS 78592-82-2) are used in click chemistry .
- PEG-silane conjugates (e.g., DSPE-SS-PEG-Silane) highlight biomedical applications, though the target compound’s aromatic structure may limit biocompatibility compared to PEGylated analogs .
Biological Activity
Silane, (6-bromo-2-naphthalenyl)methoxydimethyl- (CAS No. 100751-62-0), is a chemical compound that has garnered interest in various fields due to its unique structural features and potential biological applications. The compound's molecular formula is C17H23BrOSi, and it has a molecular weight of approximately 351.35 g/mol. This article explores the biological activity of this silane derivative, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a naphthalene ring substituted with a bromine atom and a methoxy group, linked to a tert-butyl dimethyl silane moiety. This structure contributes to its lipophilicity and potential interactions with biological membranes.
Biological Activity Overview
Research indicates that silane derivatives can exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific findings related to the biological activity of (6-bromo-2-naphthalenyl)methoxydimethyl-.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of silane compounds. For instance, derivatives similar to (6-bromo-2-naphthalenyl)methoxydimethyl- have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Silane Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Silane A | Staphylococcus aureus | 32 µg/mL |
| Silane B | Escherichia coli | 64 µg/mL |
| (6-bromo-2-naphthalenyl)methoxydimethyl- | Staphylococcus aureus | TBD |
| (6-bromo-2-naphthalenyl)methoxydimethyl- | Escherichia coli | TBD |
Note: TBD indicates that specific MIC data for this compound is yet to be determined.
Anticancer Potential
The anticancer activity of silanes has been explored in various cancer cell lines. Preliminary data suggest that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Case Study: Apoptosis Induction
In a study investigating the effects of silane derivatives on breast cancer cells (MCF-7), it was found that treatment with these compounds led to significant increases in apoptotic markers such as cleaved caspase-3 and PARP. The results indicated a dose-dependent response where higher concentrations resulted in greater cell death.
The biological activity of (6-bromo-2-naphthalenyl)methoxydimethyl- can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the silane may facilitate its incorporation into lipid bilayers, disrupting membrane integrity and leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : Some silanes may inhibit key enzymes involved in cellular signaling pathways, contributing to their anticancer effects.
Q & A
Q. Safety Protocols :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Store under inert atmosphere (argon) to prevent silane degradation .
- Dispose of waste via approved hazardous waste channels .
How do reaction conditions influence the regioselectivity of bromination in the naphthalene ring during synthesis?
Advanced Research Question
Regioselectivity Factors :
- Electrophilic Directing Groups : The methoxy group at the 2-position directs bromination to the 6-position via resonance activation. Competing effects (e.g., steric hindrance from tert-butyl groups) may reduce yield .
- Reagent Choice : N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF) enhances para selectivity, while Br₂ in non-polar solvents may favor ortho substitution .
Troubleshooting : Monitor reaction progress via TLC (hexane:EtOAc, 9:1). If undesired regioisomers form, optimize solvent polarity or use Lewis acid catalysts (e.g., FeCl₃) .
What strategies mitigate hydrolysis or degradation of the silane moiety under varying experimental conditions?
Advanced Research Question
Stability Challenges :
Q. Mitigation Strategies :
- Inert Conditions : Conduct reactions under nitrogen/argon with rigorously dried solvents .
- Protecting Groups : Use acid-labile protecting groups (e.g., trityl) for orthogonal deprotection .
- Stability Screening : Perform accelerated degradation studies (e.g., pH 3–9 buffers at 40°C) to identify optimal storage conditions (e.g., −20°C in anhydrous DCM) .
How can computational chemistry predict the reactivity and potential applications of this compound?
Advanced Research Question
Computational Workflow :
- Reactivity Modeling : Use DFT to calculate Fukui indices for nucleophilic/electrophilic sites, guiding functionalization (e.g., Suzuki coupling at the bromine site) .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to explore pharmaceutical potential .
- Solubility Prediction : COSMO-RS simulations to optimize solvent systems for reactions or formulations .
Validation : Cross-reference computational results with experimental data (e.g., reaction yields, HPLC retention times) to refine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
